Halogen-Bonding Donor Strength: Iodo vs. Bromo at the Pyrazole 4-Position
The 4-iodo substituent of the target compound is a stronger halogen-bond donor than the 4-bromo substituent found in the direct bromo analog (CAS 1249510-80-2). Rotational spectroscopy and ab initio calculations demonstrate that 4-iodopyrazole and 4-bromopyrazole form halogen bonds broadly comparable in strength to those formed by CH₃X and CF₃X respectively, with iodine's higher polarizability conferring enhanced halogen-bond strength [1]. This property is exploited in fragment-based drug discovery: 4-iodopyrazole was shown to bind at 21 distinct sites on HIV-1 reverse transcriptase, whereas closely related halogenated heterocycles such as 3-bromopyrrole and 4-bromothiazole bound to none under identical soaking conditions [2]. The anomalous scattering signal of iodine (f'' = 6.8 e⁻ at Cu Kα vs. 1.3 e⁻ for bromine) further uniquely enables experimental SAD phasing for crystallographic structure determination [3].
| Evidence Dimension | Halogen-bond donor strength and anomalous X-ray scattering power |
|---|---|
| Target Compound Data | 4-Iodo substituent: Anomalous scattering f'' ≈ 6.8 e⁻ (Cu Kα); halogen bond strength comparable to CF₃I |
| Comparator Or Baseline | 4-Bromo analog (CAS 1249510-80-2): Anomalous scattering f'' ≈ 1.3 e⁻ (Cu Kα); halogen bond strength comparable to CF₃Br |
| Quantified Difference | ~5.2× greater anomalous scattering signal for iodine vs. bromine at Cu Kα; iodine binds 21 sites on HIV-1 RT vs. 0 for similarly sized halogenated fragments (3-bromopyrrole, 4-bromothiazole) |
| Conditions | Rotational spectroscopy (supersonic expansion in argon, chirped-pulse FT microwave); X-ray crystallographic fragment screening (HIV-1 RT crystals soaked at 20–500 mM fragment concentration) |
Why This Matters
For crystallographic fragment screening campaigns and structure-based drug design programs, the iodine atom's dual capability—simultaneous halogen bonding for target engagement and strong anomalous signal for unambiguous binding-site identification—makes the target compound irreplaceable by bromo or chloro analogs in these experimental contexts.
- [1] Cooper GA, Medcraft C, Littlefair J, Penfold TJ, Walker NR. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. J Chem Phys. 2017;147(21):214303. PMID: 29221380. View Source
- [2] Baell JB, Chalmers DK, Street IP. Universal fragments for discovering hot spots and aiding crystallography. IUCrJ. 2016;3(Pt 1):8-9. Practical Fragments blog summary. 4-Iodopyrazole bound to 21 sites in HIV-1 RT; 3-bromopyrrole and 4-bromothiazole bound to none. View Source
- [3] PDB Entry 6Q3B: CDK2 in complex with FragLite2 (4-iodopyrazole). Demonstrates use of 4-iodopyrazole as a FragLite probe for identifying drug-like interactions via anomalous scattering. RCSB Protein Data Bank. View Source
